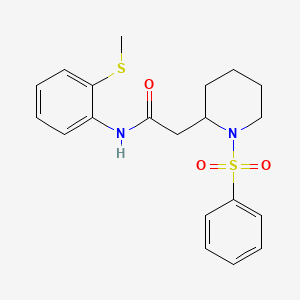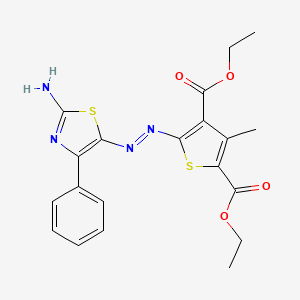
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide, commonly known as EPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a piperazine derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.
作用機序
The exact mechanism of action of EPM is not fully understood. However, it has been proposed that EPM exerts its anti-inflammatory, anti-tumor, and neuroprotective effects by modulating various signaling pathways. EPM has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which is a key regulator of inflammation and tumor growth. EPM also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival. Furthermore, EPM has been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
EPM has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPM inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. EPM also induces apoptosis in cancer cells and inhibits tumor growth in animal models. In addition, EPM has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
実験室実験の利点と制限
EPM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. EPM is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, EPM also has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. In addition, EPM has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for the research on EPM. One potential application of EPM is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EPM may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, EPM may have potential as an anti-tumor agent for the treatment of various cancers. Future research should focus on elucidating the mechanism of action of EPM and its pharmacokinetic properties in vivo. In addition, further studies are needed to explore the potential therapeutic applications of EPM in various diseases.
Conclusion
EPM is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM exhibits anti-inflammatory, anti-tumor, and neuroprotective properties and has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of EPM involves the reaction of 6-ethoxy-2-methyl-4-pyrimidinamine with 4-methoxyphenylpiperazine-1-carboxylic acid in the presence of a coupling agent. EPM has several advantages for lab experiments, but also has some limitations. Future research should focus on elucidating the mechanism of action of EPM and its pharmacokinetic properties in vivo, and exploring its potential therapeutic applications in various diseases.
合成法
The synthesis of EPM involves the reaction of 6-ethoxy-2-methyl-4-pyrimidinamine with 4-methoxyphenylpiperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain pure EPM.
科学的研究の応用
EPM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. EPM has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, EPM has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-9-11-24(12-10-23)19(25)22-15-5-7-16(26-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQNMOLHHVCWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

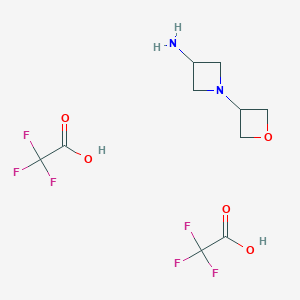
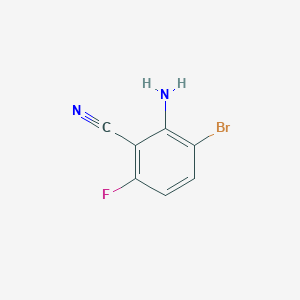
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2789762.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2789765.png)
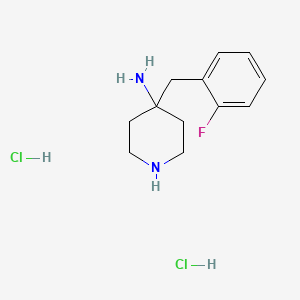

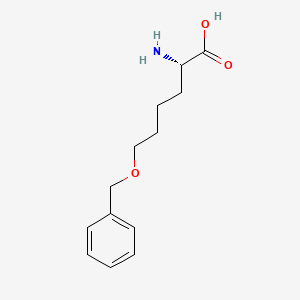

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2789770.png)
![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2789771.png)
